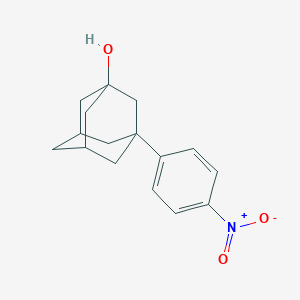

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phényl)(morpholino)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

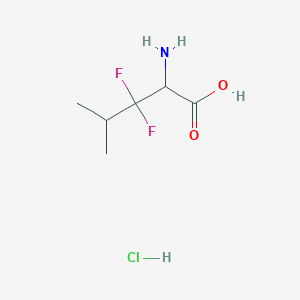

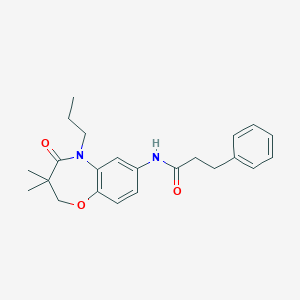

(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.

BenchChem offers high-quality (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse organique

Ce composé a été utilisé dans la synthèse de dérivés de la 3,4-dihydroisoquinolin-2(1H)-one . La réaction est catalysée par une base et implique trois composants : la ninhydrine, l'aniline et les esters acétyléniques. Cette réaction diastéréosélective a lieu dans le méthanol à 70 °C dans des conditions sans métal de transition .

Chimie médicinale

Le composé s'est avéré avoir une valeur pharmaceutique significative . L'unité 3,4-dihydroisoquinolin-2(1H)-one est un bloc de construction hétérocyclique azoté important et essentiel que l'on retrouve dans de nombreux composés naturels et squelettes biologiquement actifs . Les composés portant de telles unités sont bien connus pour leurs activités antidépressives, antihypertensives, antiulcéreuses et analgésiques .

Recherche sur le cancer

Le composé a été identifié comme un inhibiteur sélectif d'isoforme, hautement puissant et novateur de l'aldo-céto réductase AKR1C3 . Cette enzyme est une cible d'intérêt dans le cancer du sein et de la prostate .

Modélisation computationnelle

Des études de modélisation computationnelle ont révélé l'origine de la préférence de liaison des acides 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoïques pour AKR1C3 par rapport à ses isoformes . La haute sélectivité d'inhibition provient des modes de liaison différents de cette série de composés dans AKR1C3 et AKR1C2 .

Découverte de médicaments

Le composé a été utilisé dans le développement de nouvelles réactions pour la formation d'amides cycliques et d'alcaloïdes hétérocycliques azotés apparentés . Ces composés ont des applications synthétiques potentielles et une valeur pharmaceutique .

Synthèse de molécules bioactives

Le composé est un composant clé dans la synthèse de molécules bioactives avec une sélectivité cible . Ces squelettes cycliques sont des clés moléculaires petites et ingénieuses pour de nombreux produits naturels .

Mécanisme D'action

Target of Action

The primary target of (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3

Pharmacokinetics

The compound shows good cellular potency , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of AKR1C3 by (4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)(morpholino)methanone could potentially disrupt the normal function of this enzyme, leading to molecular and cellular effects that could be beneficial in the treatment of diseases such as breast and prostate cancer .

Propriétés

IUPAC Name |

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S/c23-20(21-11-13-26-14-12-21)17-5-7-19(8-6-17)27(24,25)22-10-9-16-3-1-2-4-18(16)15-22/h1-8H,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZOXTIJIBLCAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2522980.png)

![2-Benzyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2522988.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2522995.png)